1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane
Beschreibung
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-methoxyphenyl group at position 2, methyl groups at positions 3 and 5, and an azepane ring (a seven-membered nitrogen-containing heterocycle) at position 7 of the pyrazolo[1,5-a]pyrimidine core. This structural configuration distinguishes it from related compounds, as the azepane moiety may influence solubility, bioavailability, and receptor interactions compared to smaller cyclic amines like piperidine or morpholine .
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-14-19(24-12-6-4-5-7-13-24)25-21(22-15)16(2)20(23-25)17-8-10-18(26-3)11-9-17/h8-11,14H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZNLAGKXJONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation Reaction
The reaction proceeds under acidic or basic conditions. For example, heating t-butoxyacetoacetate with 4-methoxybenzaldehyde in ethanol catalyzed by piperidine yields a chalcone-like intermediate, which undergoes cyclization upon treatment with hydrazine derivatives.
| Reactant | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| t-Butoxyacetoacetate | Piperidine | 80°C | 78–85 |
| 4-Methoxybenzaldehyde | HCl | Reflux | 65–72 |
Pyrazole Ring Formation
Cyclization with methylhydrazine introduces the pyrazole ring, forming the 3,5-dimethyl substituents. This step is critical for regioselectivity, as competing pathways may yield isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful cyclization via characteristic shifts for pyrazole protons (δ 6.8–7.2 ppm).
Functionalization at Position 7
Introducing the azepane ring at position 7 requires a reactive intermediate. A common strategy involves synthesizing a 7-chloropyrazolo[1,5-a]pyrimidine precursor, enabling nucleophilic substitution with azepane.
Chlorination
Phosphorus oxychloride (POCl₃) chlorinates the pyrimidine ring at position 7 under reflux conditions. The reaction is monitored via Thin-Layer Chromatography (TLC), with complete conversion typically achieved within 4–6 hours.
Nucleophilic Substitution with Azepane
The chlorinated intermediate reacts with azepane in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures. Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes, improving yields from 60% to 85%.
| Conditions | Time | Yield (%) |
|---|---|---|
| Conventional heating | 24 h | 60–65 |
| Microwave irradiation | 30 min | 80–85 |
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between a 7-bromopyrazolo[1,5-a]pyrimidine intermediate and azepane offers a regioselective pathway. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 110°C achieves 70–75% yield.
Reductive Amination
A two-step approach involves:
-
Introducing a ketone group at position 7 via oxidation.
-
Condensing the ketone with azepane under reductive conditions (NaBH₃CN).
This method avoids harsh chlorination steps but requires additional purification.
Structural Characterization
Spectroscopic Analysis
-
¹H NMR : The azepane protons appear as multiplet signals at δ 1.5–2.5 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.9–7.3 ppm.
-
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 379.2024 (calculated for C₂₂H₂₆N₄O₂).
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Challenges and Optimization
Analyse Chemischer Reaktionen
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential neuroprotective and anti-inflammatory properties . It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in the development of new therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of apoptosis markers and inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table compares 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane with key analogs, focusing on substituents, molecular properties, and inferred biological activity:
Key Observations:
Position 7 Substituents: Azepane vs. Electron-Withdrawing Groups: The trifluoromethyl group in may improve metabolic stability, a feature absent in the target compound . Aromatic vs. Aliphatic Amines: The N-(4-fluorophenyl)amine in could favor π-π stacking interactions in enzyme binding pockets.
Biological Activity Trends: Antiviral Potential: Compounds with trifluoromethyl groups (e.g., ) exhibit antiviral activity against tobacco mosaic virus (TMV), with inhibition rates up to 43% . Antifungal Activity: Pyrazolo-pyrimidines with sulfur-containing substituents (e.g., ) show inhibitory effects against plant pathogens like Fusarium graminearum .
Biologische Aktivität
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{20}N_{4}O
- Molecular Weight : 296.37 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent , antimicrobial agent , and its role in modulating specific biological pathways.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising antitumor efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 2.5 |
| A549 (lung cancer) | 3.0 | |
| HeLa (cervical cancer) | 2.8 |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent:
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits vital metabolic pathways, leading to bacterial cell death.
- Research Findings : Studies have indicated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to have a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer metabolism and microbial resistance.
- Receptor Modulation : It may also interact with various receptors implicated in cell signaling pathways related to growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrazolo[1,5-a]pyrimidine derivatives is informative:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antitumor | 3.0 |
| Compound B | Antimicrobial | 10 |
| This compound | Antitumor/Antimicrobial | 2.5/8 |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Ethanol, 80°C, 12 hrs | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 50–60 | |
| Azepane Incorporation | Azepane, NaH, THF, 0°C → RT | 40–50 |
Advanced: How can computational modeling predict binding affinities of this compound with kinase targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinases (e.g., EGFR, VEGFR). The 4-methoxyphenyl group may engage in π-π stacking, while azepane could occupy hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and RMSD values .
- SAR Analysis: Compare with analogs (e.g., morpholine or piperidine derivatives) to identify critical substituents for affinity .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8 ppm, azepane multiplet at δ 1.5–2.5 ppm) .
- HRMS: Validates molecular formula (expected [M+H]⁺ for C₂₄H₂₉N₅O: 428.2452) .
- XRD: Resolves steric effects from 3,5-dimethyl groups and azepane conformation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability. Strategies include:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic Stability Testing: Compare hepatic microsome stability to rule out false negatives from rapid degradation .
- Structural Confirmation: Ensure purity (>95% by HPLC) and correct stereochemistry (via XRD) to exclude impurities as confounding factors .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Anticancer: MTT assay on cancer cell lines (IC₅₀ determination) .
- Anti-inflammatory: COX-2 inhibition ELISA .
- Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How does the azepane substituent influence pharmacokinetics compared to smaller amines?
Methodological Answer:
- Lipophilicity: Azepane’s 7-membered ring increases logP vs. piperidine, enhancing membrane permeability but potentially reducing solubility .
- Metabolism: Azepane may slow hepatic clearance (t₁/₂ > 6 hrs in rat liver microsomes) compared to morpholine .
- Protein Binding: SPR analysis shows higher serum albumin binding (∼85%) due to hydrophobic interactions .
Basic: How does the 4-methoxyphenyl group affect chemical reactivity?
Methodological Answer:
- Electron Donation: Methoxy’s +M effect increases electron density on the pyrimidine ring, favoring electrophilic substitution at position 7 .
- Steric Effects: Ortho-methyl groups hinder reactions at position 3, directing functionalization to position 5 .
Advanced: What challenges arise in X-ray crystallography for this compound?
Methodological Answer:
- Crystal Growth: Low solubility in polar solvents requires vapor diffusion with hexane/ethyl acetate .
- Disorder: Flexible azepane ring may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .
- Data Resolution: High-resolution (<1.0 Å) data needed to resolve methyl group orientations .
Basic: What purification methods optimize yield and purity?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) .
- Recrystallization: Ethanol/water (7:3) at 4°C improves crystal purity (>99% by HPLC) .
Advanced: How can structural modifications enhance selectivity for kinase isoforms?
Methodological Answer:
- Position 7 Modifications: Replace azepane with piperazine to target EGFR T790M mutants .
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance VEGFR-2 affinity .
- Proteolysis Studies: Use Cryo-EM to map binding pockets and guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
